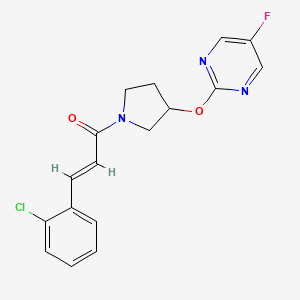

![molecular formula C15H17N5O2S B2896275 6-(Tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine CAS No. 685108-13-8](/img/structure/B2896275.png)

6-(Tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been identified as potential leads in various fields of study . They have been associated with various modes of action against different targets .

Synthesis Analysis

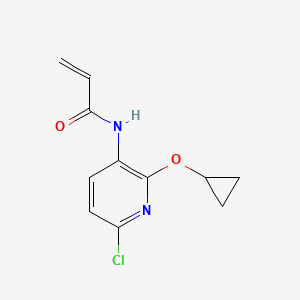

The synthesis of similar compounds often involves the formation of an amide intermediate followed by an intramolecular N-arylation reaction via nucleophilic aromatic substitution .Molecular Structure Analysis

The core structure of these compounds, pyrazolo[1,5-a]pyrimidin-7 (4H)-one, has been identified several times previously .Chemical Reactions Analysis

The use of Pd (OAc)2 as the catalyst and AgOAc as the oxidant enabled the direct regioselective oxidative C–H/C–H cross-coupling of pyrazolo [1,5-a]pyrimidines or pyrazolo [1,5-a]pyridines with various five-membered heteroarenes without the need of pre-activation and/or directing groups .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structures and substituents .Scientific Research Applications

Antagonistic Activity on Serotonin Receptors

Studies have demonstrated that compounds within the same family as 6-(Tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine, specifically targeting the serotonin 5-HT6 receptors, showcase significant antagonistic activity. These activities are pivotal for the development of therapeutic agents against CNS diseases. The antagonistic properties were linked to structural modifications, providing insights into pharmacophore adaptations for enhanced receptor specificity and activity (Ivachtchenko et al., 2013).

Heterocyclic Ligands for Histamine Receptors

Further research into the chemical space around pyrazolo[1,5-a]pyrimidin derivatives, such as the adjustment of the pyrimidine moiety and exploration of heterocyclic ligands, indicates potential applications in modulating histamine H4 receptor activity. These studies contribute to the development of new anti-inflammatory and antinociceptive agents, highlighting the compound's versatility beyond serotonin receptor targeting (Altenbach et al., 2008).

Antimicrobial Applications

The synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives has also been explored for antimicrobial applications. These compounds have shown promising activity against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents. The presence of the phenylsulfonyl moiety within these compounds is a significant factor in their antimicrobial efficacy, opening avenues for the development of new treatments for infectious diseases (Alsaedi et al., 2019).

Material Science and Surface Coating

Compounds with a pyrazolo[1,5-a]pyrimidine backbone have also found applications in material sciences, particularly in the development of antimicrobial coatings. These compounds can be physically incorporated into varnishes and printing inks, offering a novel approach to creating surfaces with antimicrobial properties. This application is crucial for healthcare settings, providing a proactive measure against microbial contamination on various surfaces (El‐Wahab et al., 2015).

Coordination Chemistry and Sensing Applications

Lastly, derivatives of pyrazolo[1,5-a]pyrimidine have been utilized in coordination chemistry, demonstrating their utility as ligands in the formation of complexes with unique optical properties. These complexes have applications ranging from luminescent materials for biological sensing to components in electronic devices, showcasing the compound's versatility beyond pharmaceutical applications (Halcrow, 2005).

Mechanism of Action

Target of Action

The primary targets of this compound are Mycobacterium tuberculosis (Mtb) and Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAP-K2) . It also inhibits cycline dependent kinase (CDK) . These targets play crucial roles in cellular processes such as cell growth and inflammation.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in the disruption of the normal cellular processes controlled by these targets.

Biochemical Pathways

The compound affects several biochemical pathways. Instead, resistance to these compounds was conferred by mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) that promoted compound catabolism by hydroxylation from molecular oxygen .

Pharmacokinetics

The compound’s promising activity against mtb within macrophages suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mtb and the reduction of inflammation by inhibiting MAPKAP-K2 . This leads to a decrease in the symptoms associated with diseases caused by these targets.

Future Directions

Properties

IUPAC Name |

6-tert-butylsulfonyl-3-pyridin-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2S/c1-15(2,3)23(21,22)12-9-18-14-10(8-19-20(14)13(12)16)11-6-4-5-7-17-11/h4-9H,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOVKFGTRNZNOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=C(N2C(=C(C=N2)C3=CC=CC=N3)N=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2896196.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-di(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2896197.png)

![1-(4-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2896198.png)

![methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2896202.png)

![2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;trihydrochloride](/img/structure/B2896205.png)

![2-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2896211.png)

![6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2896212.png)